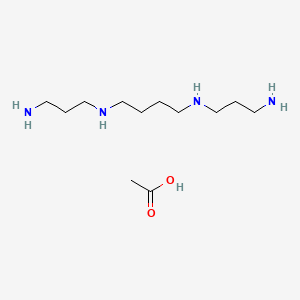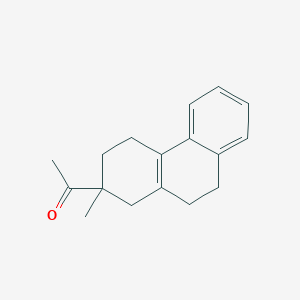
1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one is an organic compound that belongs to the class of ketones It is characterized by a phenanthrene core that is partially hydrogenated and substituted with a methyl group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one typically involves the hydrogenation of phenanthrene derivatives followed by functional group modifications. One common method includes:
Hydrogenation: Phenanthrene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to yield hexahydrophenanthrene.
Methylation: The hexahydrophenanthrene is then methylated using methyl iodide (CH3I) and a strong base like potassium tert-butoxide (t-BuOK).
Ketone Formation:
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Br2 in carbon tetrachloride (CCl4), Cl2 in chloroform (CHCl3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships (SAR) are essential to elucidate its precise mechanism of action.
類似化合物との比較
1-(2-Methylphenanthren-2-YL)ethan-1-one: Similar structure but lacks hydrogenation.
1-(2-Methyl-1,2,3,4-tetrahydrophenanthren-2-YL)ethan-1-one: Partially hydrogenated variant.
1-(2-Methyl-1,2,3,4,5,6,7,8-octahydrophenanthren-2-YL)ethan-1-one: Fully hydrogenated variant.
Uniqueness: 1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one is unique due to its specific degree of hydrogenation and the presence of both a methyl group and an ethanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
69366-28-5 |
|---|---|
分子式 |
C17H20O |
分子量 |
240.34 g/mol |
IUPAC名 |
1-(2-methyl-3,4,9,10-tetrahydro-1H-phenanthren-2-yl)ethanone |
InChI |
InChI=1S/C17H20O/c1-12(18)17(2)10-9-16-14(11-17)8-7-13-5-3-4-6-15(13)16/h3-6H,7-11H2,1-2H3 |
InChIキー |
KFWOGIYUCNTOAY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1(CCC2=C(C1)CCC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


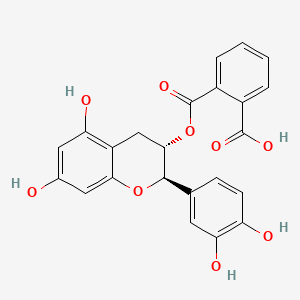

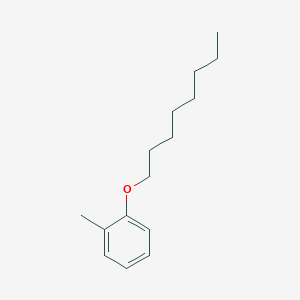
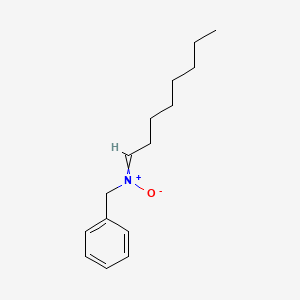
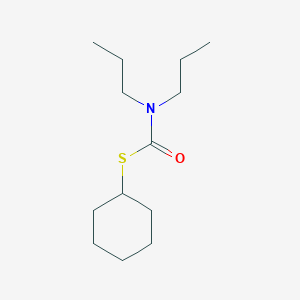
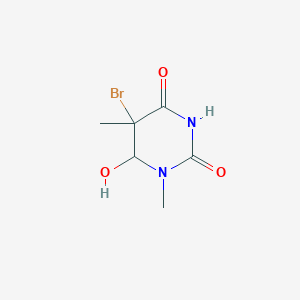

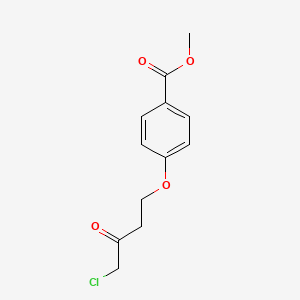

![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)
silane](/img/structure/B14465391.png)

![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)
